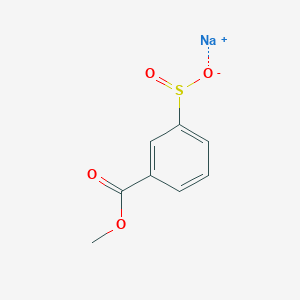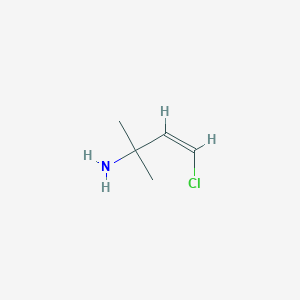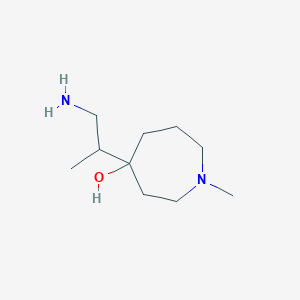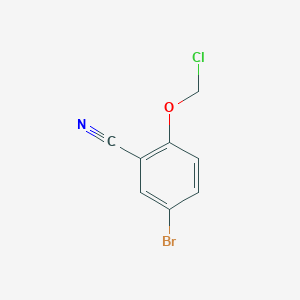
2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 2-position and a piperidin-3-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Substitution at the 2-Position:
Substitution at the 4-Position: The piperidin-3-yl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential pharmacological activities.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)pyrimidine hydrochloride: Similar structure but lacks the ethyl group at the 2-position.
2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate hydrochloride: Contains a piperidine ring but with different substituents and a chromene moiety.
Uniqueness
2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride is unique due to the specific substitution pattern on the pyrimidine ring, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H18ClN3 |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-ethyl-4-piperidin-3-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c1-2-11-13-7-5-10(14-11)9-4-3-6-12-8-9;/h5,7,9,12H,2-4,6,8H2,1H3;1H |
InChI Key |
WOTNRYOSSRJIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=N1)C2CCCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



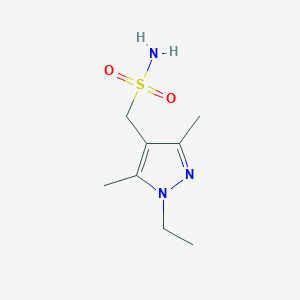
methanol](/img/structure/B13187568.png)
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
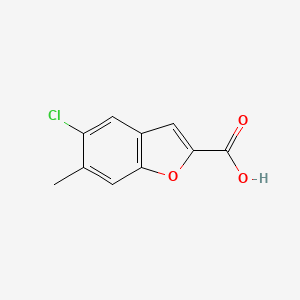
![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
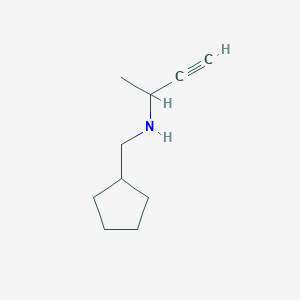
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
